molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

Cat. No. B1367146
CAS RN: 76784-95-7
M. Wt: 216.19 g/mol
InChI Key: WTNDADANUZETTI-NGJCXOISSA-N
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Patent
US07323522B2

Procedure details

Into a four-necked flask equipped with a thermometer, a stirring device, a condenser and a temperature controller, 198 parts by weight of cyclohexane-1,3,4-tricarboxylic 3,4-anhydride and 300 parts by weight of n-propyl alcohol were charged and allowed to react at 100° C. for 3 h. After the reaction, the excess n-propyl alcohol was distilled off under reduced pressure to obtain monopropyl ester of cyclohexane-1,3,4-tricarboxylic acid as a colorless and transparent liquid. The product was identified by confirming the disappearance of the characteristic absorption of acid anhydride group (1850 and 1790 cm−1) and the appearance of the characteristic absorption of ester group (1735 cm−1) on infrared absorption spectra, and by determining the molecular weight using a gas chromatograph-mass spectrometer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]2[C:7]([O:9][C:10](=[O:11])[CH:3]2[CH2:2]1)=[O:8].C([OH:18])CC>>[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]([C:7]([OH:18])=[O:8])[CH:3]([C:10]([OH:9])=[O:11])[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC2C(CC1)C(=O)OC2=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-necked flask equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
to react at 100° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess n-propyl alcohol was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC(C(CC1)C(=O)O)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07323522B2

Procedure details

Into a four-necked flask equipped with a thermometer, a stirring device, a condenser and a temperature controller, 198 parts by weight of cyclohexane-1,3,4-tricarboxylic 3,4-anhydride and 300 parts by weight of n-propyl alcohol were charged and allowed to react at 100° C. for 3 h. After the reaction, the excess n-propyl alcohol was distilled off under reduced pressure to obtain monopropyl ester of cyclohexane-1,3,4-tricarboxylic acid as a colorless and transparent liquid. The product was identified by confirming the disappearance of the characteristic absorption of acid anhydride group (1850 and 1790 cm−1) and the appearance of the characteristic absorption of ester group (1735 cm−1) on infrared absorption spectra, and by determining the molecular weight using a gas chromatograph-mass spectrometer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]2[C:7]([O:9][C:10](=[O:11])[CH:3]2[CH2:2]1)=[O:8].C([OH:18])CC>>[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]([C:7]([OH:18])=[O:8])[CH:3]([C:10]([OH:9])=[O:11])[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC2C(CC1)C(=O)OC2=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-necked flask equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
to react at 100° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess n-propyl alcohol was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC(C(CC1)C(=O)O)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.